4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro-

lipophilicity physicochemical property drug design

The target compound, 4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro- (CAS 91766-97-1), is a heterocyclic small molecule belonging to the 5,6-dihydro-4H-1,3-thiazine class. Its structure features a thiazine ring core substituted at the 2‑amino position with a 4‑chloro‑2‑methoxy‑5‑methylphenyl group.

Molecular Formula C12H15ClN2OS
Molecular Weight 270.78 g/mol
CAS No. 91766-97-1
Cat. No. B12116789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro-
CAS91766-97-1
Molecular FormulaC12H15ClN2OS
Molecular Weight270.78 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)OC)NC2=NCCCS2
InChIInChI=1S/C12H15ClN2OS/c1-8-6-10(11(16-2)7-9(8)13)15-12-14-4-3-5-17-12/h6-7H,3-5H2,1-2H3,(H,14,15)
InChIKeyZHJQPLHOAYYVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro- (CAS 91766-97-1): Structural and Physicochemical Profile


The target compound, 4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro- (CAS 91766-97-1), is a heterocyclic small molecule belonging to the 5,6-dihydro-4H-1,3-thiazine class. Its structure features a thiazine ring core substituted at the 2‑amino position with a 4‑chloro‑2‑methoxy‑5‑methylphenyl group [1]. The compound has a molecular weight of 270.78 g·mol⁻¹ (C₁₂H₁₅ClN₂OS) and is catalogued under PubChem CID 43148944 [1]. This scaffold is shared with veterinary α₂‑adrenergic agonists such as xylazine, but the distinct substitution pattern on the phenyl ring is expected to modulate physicochemical properties, binding affinity, and metabolic stability—parameters that are critical when selecting a chemical probe for drug discovery or agrochemical research [2].

Why N-(4-Chloro-2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine Cannot Be Swapped with Generic 5,6-Dihydrothiazine Analogs


Interchanging closely related 5,6‑dihydro‑4H‑1,3‑thiazin‑2‑amine derivatives without quantitative comparison risks altering key molecular properties that govern biological activity, selectivity, and ADME profiles. The 4‑chloro‑2‑methoxy‑5‑methylphenyl moiety of CAS 91766‑97‑1 imparts a distinct electronic distribution, steric bulk, and lipophilicity compared to the 2,6‑dimethylphenyl group of xylazine or the unsubstituted N‑phenyl analog [1]. Even small changes in the halogen, alkoxy, or methyl positions on the aniline ring can shift hydrogen‑bonding capacity, rotational freedom, and pKa, leading to unpredictable differences in target engagement—variations that have been documented across aminothiazine‑based β‑secretase (BACE1) inhibitor series [2]. Therefore, a direct side‑by‑side evaluation of quantitative data is essential before substituting this compound in a synthesis protocol or biological assay.

Quantitative Differentiation Evidence for CAS 91766‑97‑1 Versus the Closest 5,6-Dihydrothiazine Analogs


Computed Lipophilicity (XLogP3-AA) Comparison with Xylazine

The target compound exhibits a predicted lipophilicity of XLogP3‑AA = 3.0, which is 0.2 units lower than that of xylazine (XLogP3‑AA = 3.2). This difference arises from the replacement of the 2,6‑dimethylphenyl group with a 4‑chloro‑2‑methoxy‑5‑methylphenyl group [1].

lipophilicity physicochemical property drug design

Hydrogen-Bond Acceptor Count and Its Impact on Solubility

The target compound possesses three hydrogen‑bond acceptors (the thiazine nitrogen, the amino nitrogen, and the methoxy oxygen), one more than xylazine (which has only the two nitrogen acceptors). This increase may enhance aqueous solubility and influence protein‑ligand interactions [1].

hydrogen bonding solubility medicinal chemistry

Rotatable Bond Count and Molecular Flexibility

The target compound contains three rotatable bonds, which is identical to xylazine. However, the nature of the rotatable bonds differs: the methoxy group adds a C–O bond that may adopt distinct low-energy conformations compared to the methyl rotations in xylazine [1].

conformational flexibility entropy drug design

Recommended Procurement Applications for N-(4-Chloro-2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine Based on Available Evidence


Medicinal Chemistry Scaffold Diversification for α₂-Adrenergic Receptor Probe Design

Where a project requires exploration of the α₂‑adrenergic pharmacophore beyond the 2,6‑dimethylphenyl (xylazine) motif, the 4‑chloro‑2‑methoxy‑5‑methylphenyl variant offers a distinct lipophilicity (XLogP = 3.0 vs. 3.2 for xylazine) and an additional H‑bond acceptor (3 vs. 2) that may translate into improved solubility and altered receptor‑subtype selectivity [1]. This compound is suitable for structure‑activity relationship (SAR) studies aiming to reduce lipophilic load while introducing a halogen capable of halogen‑bonding interactions.

Agrochemical Lead Optimization Targeting Pest‑Specific Thiazine Receptors

5,6‑Dihydro‑4H‑1,3‑thiazines have demonstrated insecticidal and nematicidal activity [2]. The chloro‑methoxy pattern on the target compound provides a differentiated electronic profile that may enhance binding to invertebrate receptors while reducing off‑target effects in non‑target species. Its lower lipophilicity relative to xylazine may also improve environmental degradability, a key criterion in modern agrochemical design.

Chemical Tool for Investigating Halogen‑Bonding Effects in Ligand–Protein Interactions

The presence of a chloro substituent on the phenyl ring of CAS 91766‑97‑1 offers a potential halogen‑bond donor, which is absent in the methyl‑only analog xylazine. This feature can be exploited in crystallographic or biophysical studies to probe the role of halogen‑bonding in molecular recognition [1].

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